2-(3-Pyrrolinomethyl)-2'-thiomethylbenzophenone
Description
2-(3-Pyrrolinomethyl)-2'-thiomethylbenzophenone is a benzophenone derivative characterized by a pyrrolidine ring substituted at the 2-position of one phenyl group and a thiomethyl (-SCH₃) group at the 2'-position of the adjacent phenyl ring. Its molecular formula is C₁₈H₁₅F₂NO with a molecular weight of 299.31 g/mol . The pyrrolinomethyl group introduces a nitrogen-containing heterocycle, while the thiomethyl group contributes sulfur-based electronic and steric effects.
Properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-11H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFZLYMDBRDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643924 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-02-5 | |
| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl][2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyrrolinomethyl)-2’-thiomethylbenzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and thiomethylating agents. One common method includes the following steps:
Formation of the Pyrrolinomethyl Group: This step involves the reaction of benzophenone with pyrrolidine under basic conditions to form the pyrrolinomethyl intermediate.
Thiomethylation: The intermediate is then reacted with a thiomethylating agent, such as methylthiol, under controlled conditions to introduce the thiomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyrrolinomethyl)-2’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohol derivatives.
Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-(3-Pyrrolinomethyl)-2’-thiomethylbenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Pyrrolinomethyl)-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Enzymes and receptors that interact with the pyrrolinomethyl and thiomethyl groups.
Pathways: Modulation of oxidative stress pathways and inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzophenone Derivatives
Substituent Variations in Heterocyclic Moieties
2-Morpholinomethyl-2'-thiomethylbenzophenone
- Structure : Replaces the pyrrolidine ring with a morpholine group (oxygen-containing heterocycle).
- However, the thiomethyl group retains sulfur’s nucleophilic character .
3'-Methoxy-2-piperidinomethylbenzophenone
- Structure : Features a piperidine ring (six-membered nitrogen heterocycle) and a methoxy (-OCH₃) group at the 3'-position.
- Impact: Piperidine’s larger ring size may enhance conformational flexibility, while the methoxy group introduces electron-donating effects, influencing electronic distribution across the benzophenone scaffold .
Fluorinated Derivatives
3,4-Difluoro-2'-thiomorpholinomethylbenzophenone (CAS 898782-44-0)
- Structure : Incorporates fluorine atoms at the 3- and 4-positions and a thiomorpholine group (sulfur-containing heterocycle).
- Impact : Fluorine atoms enhance lipophilicity and metabolic resistance, while thiomorpholine’s sulfur atoms may facilitate redox interactions or metal coordination .
4'-Fluoro-2-piperidinomethylbenzophenone
Thiomethyl vs. Trifluoromethyl Substituents
3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone (CAS 898789-01-0)
Key Research Findings and Data Table
Table 1: Structural and Functional Comparison of Selected Benzophenone Derivatives
Biological Activity
2-(3-Pyrrolinomethyl)-2'-thiomethylbenzophenone is a synthetic compound characterized by its unique structural features, including a benzophenone core, a pyrrolinomethyl group, and a thiomethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
- Molecular Formula : C19H19NOS
- CAS Number : 898763-02-5
- Molecular Weight : 321.43 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrolinomethyl Group : Reaction of benzophenone with pyrrolidine under basic conditions.
- Thiomethylation : The intermediate is treated with a thiomethylating agent like methylthiol to introduce the thiomethyl group.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
In vitro studies demonstrate that this compound has potential anticancer properties. It appears to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S phase.
- Reactive Oxygen Species (ROS) Generation : Elevation of oxidative stress leading to cellular damage.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes, including:
- Cyclooxygenase (COX) : Inhibition may contribute to anti-inflammatory effects.
- Topoisomerases : Potentially useful in cancer therapy by interfering with DNA replication.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.
-
Anticancer Research :
- A series of experiments on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics.
-
Enzyme Inhibition Analysis :
- In vitro assays demonstrated that the compound effectively inhibited COX enzymes, with implications for its use in managing inflammatory conditions.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Presence of both pyrrolinomethyl and thiomethyl groups |
| 2-(3-Pyrrolinomethyl)benzophenone | Similar without thiomethyl | Limited biological activity | Lacks thiomethyl group |
| 2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone | Similar with different substitution | Varied reactivity | Different substitution pattern affects activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
